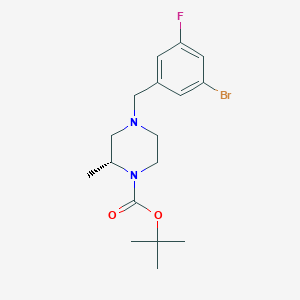

(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester

Description

(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative functionalized with a 3-bromo-5-fluorobenzyl substituent and a tert-butyl carbamate protective group. This compound is structurally classified as a piperazine-1-carboxylate ester, a scaffold widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic properties and receptor interactions. The stereochemistry at the 2-position (R-configuration) and the bromo-fluoro aromatic substituent likely influence its reactivity, solubility, and biological activity, making it a valuable intermediate in drug discovery .

Key structural features:

- Core: Piperazine ring with tert-butyl carbamate at position 1.

- Substituents:

- 2R-methyl group at position 2.

- 3-Bromo-5-fluorobenzyl group at position 3.

Properties

IUPAC Name |

tert-butyl (2R)-4-[(3-bromo-5-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-7-14(18)9-15(19)8-13)5-6-21(12)16(22)23-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNQQZOUWCYCW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The tert-butyl piperazine-1-carboxylate scaffold is common in pharmaceutical intermediates. Below is a comparative analysis of compounds with modifications to the aromatic or alkyl substituents:

Key Observations:

- Electron-Deficient Aromatic Groups : Bromo-fluoro or sulfonyl substituents (e.g., CAS 937014-34-1) increase electrophilicity, favoring nucleophilic substitution reactions.

- Steric Effects: The 2R-methyl group in the target compound may hinder access to the piperazine nitrogen, reducing reactivity in reductive amination or alkylation steps compared to non-methylated analogs.

- Synthetic Accessibility : Simple benzyl derivatives (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) achieve higher yields (98%) than halogenated or sulfonated analogs due to fewer steric and electronic challenges.

Functional Group Modifications in Piperazine Derivatives

Carbamate vs. Sulfonamide Protections

- tert-Butyl Carbamate : Provides temporary protection for the piperazine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane).

- Sulfonamide Derivatives : Compounds like 4-(4-bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester exhibit dual functionality, acting as both protecting groups and pharmacophores.

Chirality and Stereochemical Impact

- The 2R-methyl group in the target compound introduces chirality, which can influence binding affinity in enantioselective biological targets. For example, (2S,5R)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1638744-26-9) demonstrates how stereochemistry affects crystallization and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.